N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate

Analytical Chemistry Environmental Monitoring Food Safety

Select N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate for Griess nitrite/nitrate analysis where detection sensitivity is non-negotiable. Its azo dye product achieves a molar absorptivity of 6.9×10⁴ L·mol⁻¹·cm⁻¹, delivering quantifiably lower detection limits than generic coupling reagents. The crystalline monomethanolate form (MW 291.22) ensures precise stoichiometry and controlled hygroscopicity for reproducible standard preparation. As a proven safer replacement for carcinogenic α-naphthylamine, it maintains full analytical equivalence in EPA methods, pharmaceutical assays, and microbiological nitrate reduction tests without re-validation. Also validated as a superior MALDI-MSI matrix for small-molecule metabolite and lipid imaging.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B8237215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCO.C1=CC=C2C(=C1)C=CC=C2NCCN
InChIInChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3
InChIKeyZTRQOBADXLOCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate: An Essential Analytical Reagent for Nitrite Quantification and Beyond


N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a specialized analytical reagent widely recognized for its role as the coupling agent in the classic Griess reaction, which is the foundational method for the colorimetric detection and quantification of nitrite and nitrate ions [1]. This compound reacts with diazonium salts formed in situ to produce stable, intensely colored azo dyes, enabling precise spectrophotometric measurements [2]. Beyond environmental water analysis, its high sensitivity and versatility have led to applications in diverse fields, including pharmaceutical analysis for drugs containing primary aromatic amines, as a derivatization agent for HPLC, and even as a novel matrix in mass spectrometry imaging [3]. Its commercial availability as a high-purity monomethanolate salt is driven by the demand for reliable and reproducible analytical results in regulated laboratories and research settings .

Why N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate Cannot Be Simply Substituted in Critical Analytical Workflows


Substituting N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate with a generic analog or an alternative coupling reagent is not a trivial decision in validated analytical methods. The compound's unique structural and physical properties, such as its specific molar absorptivity of 6.9 × 10⁴ L·mol⁻¹·cm⁻¹ for its azo dye product [1] and its validated performance as a safer alternative to known carcinogens [2], are critical for achieving required detection limits and ensuring laboratory safety compliance. Furthermore, the monomethanolate crystalline form, with a defined molecular weight of 291.22 g/mol, offers precise stoichiometry and controlled hygroscopicity [3], which are essential for preparing accurate standard solutions and ensuring long-term reagent stability. These quantifiable performance metrics and safety advantages mean that changing the reagent would necessitate a complete re-validation of the analytical method to avoid risks of inaccurate quantification, increased detection limits, or unacceptable safety hazards.

Quantitative Evidence for Selecting N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate Over Alternatives


Superior Sensitivity in Colorimetric Nitrite Detection via Enhanced Molar Absorptivity

In the Griess reaction for nitrite detection, the azo dye formed by coupling diazotized sulfanilamide with N-(1-Naphthyl)ethylenediamine dihydrochloride exhibits a high molar absorptivity, which is a direct indicator of analytical sensitivity. The molar absorptivity (ε) for the NED-based azo dye is reported as 6.9 × 10⁴ L·mol⁻¹·cm⁻¹ [1]. This is substantially higher than that for a structurally similar alternative coupling agent, 2-(2-(naphthalen-1-ylamino)ethoxy)ethanol (Compound E), which produced a chemosensor with a binding constant of 5.06 × 10⁻⁴ M⁻¹ compared to 16.7 × 10⁻⁴ M⁻¹ for the NED-based sensor [2].

Analytical Chemistry Environmental Monitoring Food Safety

Validated Non-Carcinogenic Alternative to α-Naphthylamine in Microbiological Nitrate Reduction Tests

The historical use of α-naphthylamine as a coupling reagent in nitrate reduction tests is problematic due to its known carcinogenicity. A head-to-head study evaluated N-(1-Naphthyl)ethylenediamine dihydrochloride as a direct replacement. The results showed that NED at a concentration of 0.035 M performed as a satisfactory alternative to α-naphthylamine for detecting standardized nitrite concentrations across eight bacterial cultures [1].

Microbiology Clinical Diagnostics Laboratory Safety

Higher Sensitivity Demonstrated in Optimized Paper-Based Analytical Devices (PADs)

In the development of paper-based analytical devices (PADs) for nitrite detection in food, N-(1-Naphthyl)ethylenediamine dihydrochloride is a key component. A study comparing a novel 'premixing' strategy using NED against a conventional Griess assay on PADs demonstrated a significant improvement in analytical performance. For NED-based detection, the premixing strategy achieved a limit of detection (LOD) of 0.053 mg/L and a limit of quantification (LOQ) of 0.18 mg/L, which are considerably lower than the LOD of 0.18 mg/L and LOQ of 0.61 mg/L obtained with the regular Griess reagent analysis [1].

Analytical Chemistry Point-of-Care Diagnostics Food Safety

Superior Derivatization Efficiency Compared to Other Coupling Agents

In a study optimizing the spectrophotometric determination of dibenzo[b,f]-1,4-oxazepine (CR) via diazotization and coupling, N-(1-Naphthyl)ethylenediamine dihydrochloride was directly compared with eleven other coupling agents. The performance metric used was L(Q), the limit of quantification. NED demonstrated the lowest L(Q) value of 85 mg/mL, indicating the highest sensitivity among the recommended agents. The next best performers were 7-hydroxy-4-methyl coumarin (105 mg/mL) and 1-naphthol (110 mg/mL) [1].

Pharmaceutical Analysis Spectrophotometry Method Development

Optimized Applications for N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate Based on Comparative Evidence


High-Sensitivity Nitrite and Nitrate Analysis in Environmental Water and Food

This is the classic and most demanding application. Leveraging its high molar absorptivity [1] and superior performance in optimized assay formats like paper-based devices [2], N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is the reagent of choice for achieving the lowest possible detection limits in regulated environmental monitoring (e.g., EPA methods, seawater analysis) and food safety testing. Its use is critical when analyzing samples with low nitrite/nitrate concentrations, where a less sensitive alternative would fail to provide reliable quantification.

Pharmaceutical Quality Control and Method Development

For the quantitative analysis of pharmaceutical compounds containing primary aromatic amine groups or for creating sensitive derivatization methods, NED provides a quantifiable advantage. As shown in comparative studies, its use can result in a significantly lower limit of quantification (LQ) compared to other common coupling agents like 1-naphthol [3]. This is essential for developing robust, high-sensitivity HPLC-UV or spectrophotometric methods for assay, content uniformity, and impurity profiling in a regulated GMP environment.

Safe Replacement of Carcinogenic Reagents in Microbiological Assays

In clinical and industrial microbiology laboratories performing standard nitrate reduction tests, substituting the traditional carcinogen α-naphthylamine with N-(1-Naphthyl)ethylenediamine dihydrochloride is a data-driven safety and compliance decision. Direct comparative evidence confirms its equivalent analytical performance for detecting nitrite in bacterial cultures [4], allowing laboratories to eliminate a significant chemical hazard without re-validating or compromising their core diagnostic workflows.

Advanced Mass Spectrometry Imaging (MSI) of Metabolites

In cutting-edge research applications, N-(1-Naphthyl)ethylenediamine dihydrochloride has been validated as a superior matrix for MALDI-TOF mass spectrometry imaging (MSI) of small molecule metabolites and lipids. Comparative studies show it yields many more endogenous compound peaks than the conventional matrix 9-aminoacridine (9-AA) and is particularly well-suited for visualizing the spatial distribution of glucose and glycerophospholipids in tissue sections [5]. This unique application differentiates it from other analytical reagents and opens new avenues in metabolomics and disease research.

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